2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE
Overview
Description
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features multiple functional groups, including chloro, dimethylamino, sulfonyl, and nitro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Chlorination: The addition of chloro groups to the benzene ring.
Sulfonylation: The attachment of the sulfonyl group to the benzene ring.
Amidation: The formation of the amide bond between the benzene ring and the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The dimethylamino group can be replaced with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to replace the chloro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro groups can yield a variety of substituted benzamides.
Scientific Research Applications
2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide: Lacks the pyrazole ring, which may affect its reactivity and biological activity.
N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the chloro and sulfonyl groups, which may influence its chemical properties and applications.
Uniqueness
The unique combination of functional groups in 2,4-DICHLORO-5-[(DIMETHYLAMINO)SULFONYL]-N~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]BENZAMIDE provides it with distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2,4-dichloro-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-5-(dimethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5O5S/c1-9-15(23(25)26)10(2)22(20-9)6-5-19-16(24)11-7-14(13(18)8-12(11)17)29(27,28)21(3)4/h7-8H,5-6H2,1-4H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBLUTFRNNCOOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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